![molecular formula C22H32N4O B4951458 N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4951458.png)
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine intermediate can be synthesized through the reaction of 1-methylpiperidine with formaldehyde and hydrogen chloride . The pyrazole intermediate is prepared by reacting 1-methylpyrazole with appropriate reagents under controlled conditions . These intermediates are then coupled with a phenylethyl group through a series of condensation and reduction reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituent.
Major Products Formed
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-24-13-10-20(11-14-24)18-26(15-12-19-6-4-3-5-7-19)22(27)9-8-21-16-23-25(2)17-21/h3-7,16-17,20H,8-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNDXRCJURTTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate](/img/structure/B4951375.png)
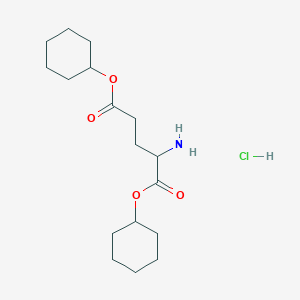
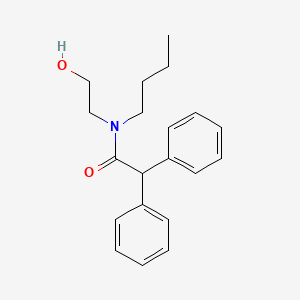
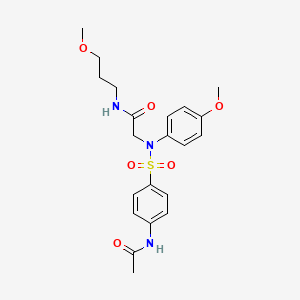
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4951400.png)
![(5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B4951414.png)
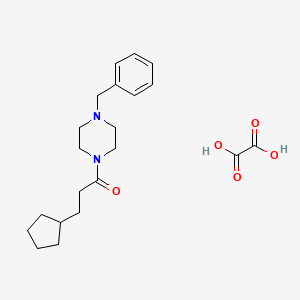
![methyl N-[(2,4-dinitrophenyl)carbonyl]valinate](/img/structure/B4951422.png)

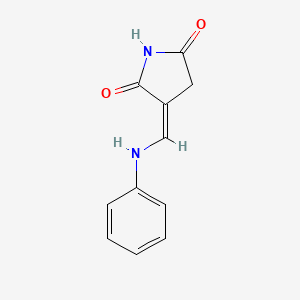
![2,2-dimethyl-5-(4-methyl-3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4951451.png)
![2-ethoxy-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4951464.png)
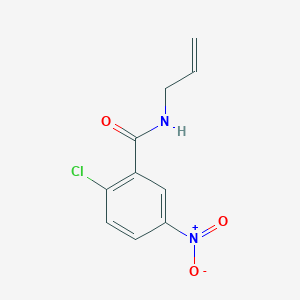
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4951484.png)
